
N'-(4-méthylbenzylidène)-4-morpholinecarbothiohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized through the condensation reaction between 4-methylbenzaldehyde and 4-morpholinecarbothiohydrazide
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Safety and Hazards
Orientations Futures
Mécanisme D'action
- Resulting Changes : 4-MBC is transformed into byproducts through hydroxylation and demethylation pathways .
- Downstream Effects : Transformation byproducts (e.g., P1 and P2) are generated during this process .
- Impact on Bioavailability : Environmental factors affect its degradation rate (e.g., outdoor swimming pool water vs. deionized water) .
- Cellular Effects : The compound’s degradation may impact aquatic organisms (e.g., increasing toxicity in Vibrio fischeri) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide typically involves the reaction of 4-methylbenzaldehyde with 4-morpholinecarbothiohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of 4-methylbenzaldehyde and 4-morpholinecarbothiohydrazide.
Substitution: Formation of substituted derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-methylbenzylidene)benzenesulfonohydrazide
- 4-methylbenzylidene camphor
- N’-(4-methylbenzylidene)-2-aminobenzohydrazide
Uniqueness
N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide is unique due to its specific structural features, such as the presence of a morpholine ring and a thiohydrazide group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other Schiff bases. Its ability to form stable metal complexes and exhibit significant antimicrobial properties sets it apart from similar compounds .
Propriétés
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-11-2-4-12(5-3-11)10-14-15-13(18)16-6-8-17-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,18)/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGYHNXBLKXTPC-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=S)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=S)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B380528.png)
![3-(4-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B380533.png)

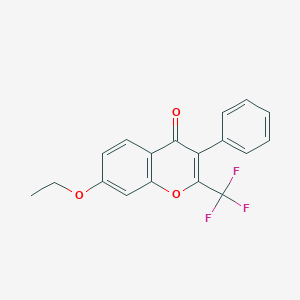

![methyl {[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B380539.png)
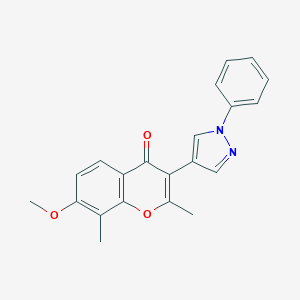
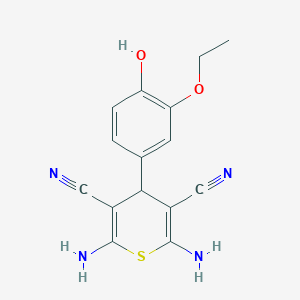
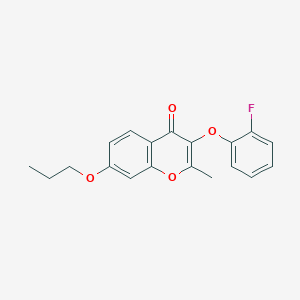
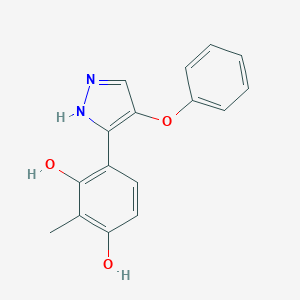
![6-Amino-4-[4-(difluoromethoxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380546.png)
![6-Amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380547.png)
![2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate](/img/structure/B380550.png)
![6-Amino-4-(4-(difluoromethoxy)-3-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380551.png)
